molecular formula C24H23ClFN5O2 B2904997 3-(2-氯-6-氟苄基)-1,7-二甲基-9-(邻甲苯基)-6,7,8,9-四氢嘧啶并[2,1-f]嘌呤-2,4(1H,3H)-二酮 CAS No. 877618-11-6

3-(2-氯-6-氟苄基)-1,7-二甲基-9-(邻甲苯基)-6,7,8,9-四氢嘧啶并[2,1-f]嘌呤-2,4(1H,3H)-二酮

货号: B2904997
CAS 编号: 877618-11-6
分子量: 467.93
InChI 键: YVCMJAITTJFRAJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule with multiple functional groups. It contains a pyrimidopurine core, which is a type of heterocyclic compound found in many biologically active molecules .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple functional groups and the tetrahydropyrimidopurine core .

科学研究应用

神经退行性疾病的多靶点定向配体

与所述化合物相似的化合物被探索为多靶点定向配体 (MTDL),将腺苷受体拮抗活性与单胺氧化酶 B (MAO-B) 抑制相结合。这种双靶点方法对于帕金森氏症等神经退行性疾病特别有希望,其中症状缓解和疾病缓解作用至关重要。例如,设计为双靶点定向配体的衍生物显示出显着的效力和选择性,突出了它们作为神经退行性疾病管理治疗剂的潜力 (Załuski 等,2019)

用于神经退行性疾病的三环黄嘌呤衍生物

对 8-苄基取代的四氢吡嗪并[2,1-f]嘌呤二酮(一类密切相关的化合物)的研究旨在开发具有改善水溶性和药理特性的三环黄嘌呤衍生物,适用于神经退行性疾病治疗。这些化合物表现出有效的双靶点定向 A1/A2A 腺苷受体拮抗作用,其中一些表现出三靶点抑制,包括 MAO-B。这种多靶点方法在治疗神经退行性疾病方面可能比单靶点疗法具有优势 (Brunschweiger 等,2014)

合成和结构分析

相关化合物的合成通常涉及复杂的化学过程,这些过程经过专门设计,以引入赋予所需生物活性的特定官能团。例如,从各种前体合成 9-(2-氟苄基)-6-甲基氨基-9H-嘌呤衍生物展示了生产此类化合物所涉及的复杂步骤,这对于了解它们与生物靶标的相互作用至关重要 (Kelley & McLean,1986)

未来方向

The future research directions would depend on the potential applications of this compound. If it has biological activity, it might be studied as a potential therapeutic agent. Alternatively, if it has interesting chemical properties, it might be studied for its potential uses in chemical synthesis .

属性

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClFN5O2/c1-14-11-29(19-10-5-4-7-15(19)2)23-27-21-20(30(23)12-14)22(32)31(24(33)28(21)3)13-16-17(25)8-6-9-18(16)26/h4-10,14H,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCMJAITTJFRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)F)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。